An In-depth Technical Guide to 1,6-Bis(3-pyridyl)hexane: Structure, Properties, and Applications
An In-depth Technical Guide to 1,6-Bis(3-pyridyl)hexane: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Bis(3-pyridyl)hexane is a chemical compound of interest in the fields of coordination chemistry, materials science, and drug development. Its structure, featuring two pyridine rings linked by a flexible hexane chain, allows it to act as a versatile bidentate ligand. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, with a focus on its relevance to researchers and professionals in the pharmaceutical and chemical industries. The pyridine moiety is a common scaffold in many pharmaceutical drugs, and its incorporation into this structure opens avenues for the exploration of novel therapeutic agents.[1]
Chemical Structure and Properties
1,6-Bis(3-pyridyl)hexane, also known as 1,6-di(pyridin-3-yl)hexane, possesses the molecular formula C₁₆H₂₀N₂ and a molecular weight of 240.34 g/mol . The structure consists of a central hexane chain linking two pyridine rings at their 3-positions. This arrangement provides a combination of rigidity from the aromatic pyridine units and flexibility from the aliphatic hexane linker.
dot graph "1_6_Bis_3_pyridyl_hexane_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} Caption: Chemical structure of 1,6-Bis(3-pyridyl)hexane.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Justification |
| CAS Number | 94801-54-4 | BLDpharm |
| Molecular Formula | C₁₆H₂₀N₂ | Calculated from structure |
| Molecular Weight | 240.34 g/mol | Calculated from structure |
| Appearance | Likely a solid at room temperature. | Similar bis-pyridyl compounds are solids. |
| Melting Point | Not available. | Expected to be a crystalline solid with a defined melting point. |
| Boiling Point | Not available. | Expected to be high due to molecular weight and polarity. |
| Solubility | Likely soluble in polar organic solvents like dichloromethane, chloroform, and alcohols. Limited solubility in nonpolar solvents like hexane, and sparingly soluble in water.[2] | Based on the polarity of the pyridine rings and the nonpolar hexane chain. |
Synthesis of 1,6-Bis(3-pyridyl)hexane
A plausible and efficient method for the synthesis of 1,6-Bis(3-pyridyl)hexane involves a Grignard reaction. This approach is suggested by the successful coupling of bromopyridines with various Grignard reagents.
Proposed Synthetic Pathway:
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} Caption: Proposed synthetic pathway for 1,6-Bis(3-pyridyl)hexane.
Detailed Experimental Protocol (Hypothetical):
This protocol is based on general procedures for Grignard reactions involving pyridyl halides and should be optimized for safety and yield.
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Preparation of the Grignard Reagent:
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To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
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Add a small crystal of iodine to activate the magnesium.
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Under a nitrogen atmosphere, add a solution of 3-bromopyridine in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings with stirring.
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The reaction is initiated by gentle heating, and the addition rate is controlled to maintain a gentle reflux.
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After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the 3-pyridylmagnesium bromide.
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Coupling Reaction:
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Cool the Grignard reagent solution to 0 °C in an ice bath.
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Add a solution of 1,6-dibromohexane in anhydrous THF dropwise to the stirred Grignard reagent solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
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Work-up and Purification:
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with dichloromethane or ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 1,6-Bis(3-pyridyl)hexane.
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Causality Behind Experimental Choices:
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Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The use of flame-dried glassware and anhydrous solvents is crucial to prevent the quenching of the Grignard reagent.
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Inert Atmosphere: A nitrogen or argon atmosphere prevents the Grignard reagent from reacting with oxygen and moisture in the air.
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Iodine Crystal: Iodine acts as an activator for the magnesium, helping to initiate the formation of the Grignard reagent.
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Controlled Addition: Dropwise addition of the reactants helps to control the exothermic nature of the reaction and prevent side reactions.
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Aqueous Work-up: The saturated ammonium chloride solution is a mild proton source that quenches any unreacted Grignard reagent without causing significant side reactions.
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Chromatographic Purification: Column chromatography is a standard and effective method for separating the desired product from byproducts and unreacted starting materials.
Spectroscopic Characterization (Predicted)
The structure of 1,6-Bis(3-pyridyl)hexane can be confirmed using various spectroscopic techniques. The following are predicted spectral data based on the analysis of similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
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Pyridine Protons: Signals corresponding to the protons on the pyridine rings are expected in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution at the 3-position, a characteristic splitting pattern for the remaining four protons on each ring would be observed.
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Hexane Chain Protons: The methylene protons of the hexane chain will appear as multiplets in the aliphatic region (δ 1.3-2.8 ppm). The protons on the carbons adjacent to the pyridine rings (C1 and C6) will be deshielded and appear further downfield compared to the other methylene groups.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Pyridine Carbons: The carbon atoms of the pyridine rings are expected to resonate in the range of δ 120-150 ppm.
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Hexane Carbons: The aliphatic carbons of the hexane chain will show signals in the range of δ 25-40 ppm.
Mass Spectrometry (MS):
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The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (240.34).
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Fragmentation patterns would likely involve cleavage of the C-C bonds within the hexane chain and cleavage of the bond between the hexane chain and the pyridine rings.
Infrared (IR) Spectroscopy:
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Aromatic C-H stretching: Bands around 3000-3100 cm⁻¹.
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Aliphatic C-H stretching: Bands around 2850-2960 cm⁻¹.
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C=C and C=N stretching (pyridine ring): Bands in the region of 1400-1600 cm⁻¹.
Applications
The unique structural features of 1,6-Bis(3-pyridyl)hexane make it a promising candidate for various applications.
1. Coordination Chemistry and Materials Science:
The two pyridine nitrogen atoms can act as donor sites, allowing the molecule to function as a bidentate ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). The flexible hexane linker can accommodate different coordination geometries and lead to the formation of diverse supramolecular architectures. These materials have potential applications in catalysis, gas storage, and separation.
2. Drug Development:
The pyridine scaffold is a key component in numerous approved drugs, exhibiting a wide range of biological activities.[1] The presence of two pyridine rings in 1,6-Bis(3-pyridyl)hexane suggests its potential as a lead compound for the development of new therapeutic agents. The flexible linker could allow the pyridine moieties to interact with two different binding sites on a biological target, potentially leading to high affinity and selectivity.
Potential Therapeutic Areas:
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Anticancer Agents: Many pyridine-containing compounds have shown promise as anticancer drugs.[1]
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Antimicrobial Agents: The pyridine nucleus is found in several antimicrobial agents.
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Central Nervous System (CNS) Disorders: Pyridine derivatives have been investigated for their activity in the CNS.
Workflow for Preliminary Drug Discovery Screening:
dot graph Drug_Discovery_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname=Helvetica, fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname=Helvetica, fontsize=10, color="#5F6368"];
} Caption: A simplified workflow for the initial stages of drug discovery involving a novel compound.
Conclusion
1,6-Bis(3-pyridyl)hexane is a molecule with significant potential in both materials science and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reasonably achieved through established synthetic methodologies like the Grignard reaction. The predicted chemical and physical properties, along with its structural features, make it an attractive target for further investigation. For researchers in drug development, this compound represents a novel scaffold that warrants exploration for its potential biological activities. The insights provided in this guide aim to serve as a foundational resource for scientists interested in exploring the chemistry and applications of this promising molecule.
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